N-(4-Fluorophenyl)maleamic acid
Overview
Description
N-(4-Fluorophenyl)maleamic acid is an organic compound with the molecular formula C10H8FNO3 and a molecular weight of 209.17 g/mol . It is a derivative of maleic acid, where one of the hydrogen atoms in the amide group is replaced by a 4-fluorophenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)maleamic acid can be synthesized through the reaction of maleic anhydride with 4-fluoroaniline. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the anhydride, forming the maleamic acid derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-(4-Fluorophenyl)maleimide.
Reduction: Reduction reactions can convert the compound into N-(4-Fluorophenyl)succinamic acid.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: N-(4-Fluorophenyl)maleimide
Reduction: N-(4-Fluorophenyl)succinamic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluorophenyl)maleamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research on potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)maleamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signaling cascades and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmaleamic acid
- N-(4-Chlorophenyl)maleamic acid
- N-(4-Methylphenyl)maleamic acid
Comparison
N-(4-Fluorophenyl)maleamic acid is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, making the compound more reactive in certain chemical reactions compared to its analogs. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to molecular targets .
Properties
IUPAC Name |
(Z)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDZVHHPNZDWRA-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364348 | |
Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
780-05-2 | |
Record name | NSC56659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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